

Application Note: Optimizing Reaction Conditions for N-Acylation of 2-Methylalanine (AIB)

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Compound of Interest

Compound Name: Alanine, 2-methyl-N-(1-oxooctyl)-

CAS No.: 176664-71-4

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-disubstituted amino acids.

Executive Summary

The N-acylation of 2-methylalanine (

-aminoisobutyric acid, AIB) presents a unique synthetic challenge due to the significant steric hindrance imposed by the geminal dimethyl group at the

-carbon. Standard coupling protocols (e.g., EDC/NHS, standard Schotten-Baumann conditions) often result in sluggish kinetics, incomplete conversion, or the formation of side products. This Application Note details optimized protocols utilizing Acid Fluorides and High-Efficiency Uronium/Oxyma Reagents to drive these difficult reactions to completion. We provide a mechanistic rationale for reagent selection and a step-by-step guide to ensuring high yield and purity.

Mechanistic Insight: The Steric Barrier

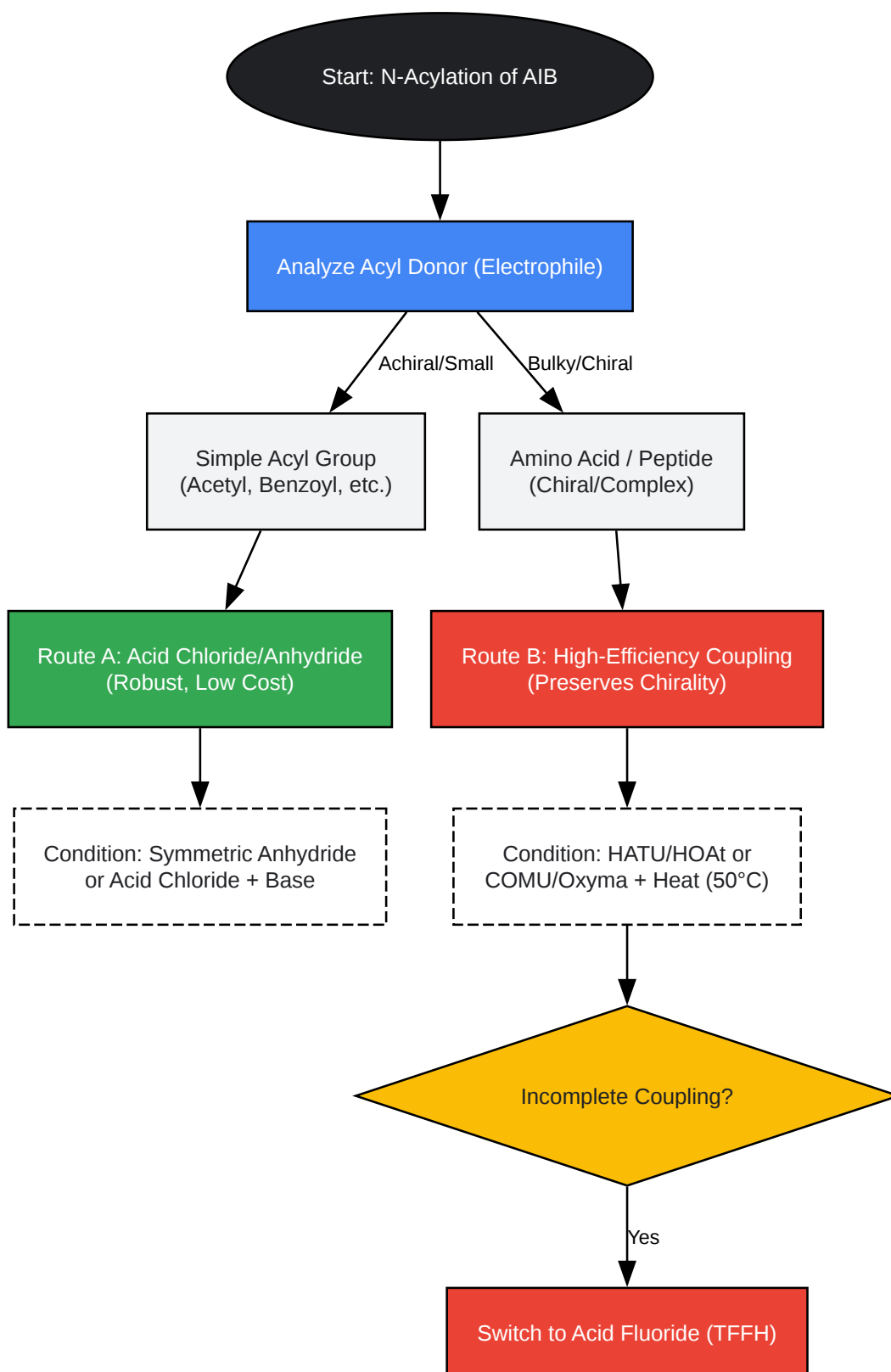
The core difficulty in N-acylating AIB lies in the nucleophilicity of its amino group. While the amine is chemically basic, the two methyl groups on the adjacent

-carbon create a "steric wall." This restricts the trajectory of the incoming electrophile (acyl donor), raising the activation energy of the tetrahedral intermediate formation.

- Standard Active Esters (OBt/OSu): Often too bulky. The leaving group is large, and the transition state is crowded.
- Acid Chlorides: Highly reactive but prone to hydrolysis and side reactions (e.g., oxazolone formation if the acyl donor is chiral).
- Acid Fluorides: The optimal balance. The small atomic radius of fluorine minimizes steric clash in the transition state, while the C-F bond strength provides stability against rapid hydrolysis, allowing for cleaner reactions.

Visualization: Steric Hindrance & Pathway Selection

The following diagram illustrates the decision logic for selecting the appropriate activation strategy based on the acyl donor.



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Figure 1: Decision tree for selecting N-acylation conditions for AIB substrates. High-efficiency reagents or Acid Fluorides are required for complex couplings.

Optimization Parameters

Solvent Selection

While DMF (Dimethylformamide) is the standard for peptide coupling, DCM (Dichloromethane) or NMP (N-methyl-2-pyrrolidone) often yields better results for AIB.^[1]

- DCM: Its lower polarity can sometimes stabilize the active acylating species and reduce solvation shells around the amine, making it more accessible.
- NMP: Superior for preventing aggregation if the peptide chain is growing.

Base Selection

Standard DIPEA (Diisopropylethylamine) is usually sufficient. However, for extremely sluggish reactions, 2,4,6-Collidine (TMP) can be superior. It is a weaker base than DIPEA but less sterically hindered regarding proton abstraction, and it stabilizes the cationic active intermediate.

Temperature

Heat is a catalyst for steric hindrance. Elevating the reaction temperature to 50°C - 75°C provides the necessary thermal energy to overcome the rotational barriers imposed by the gem-dimethyl groups. Microwave irradiation is highly recommended for AIB couplings.

Experimental Protocols

Protocol A: Synthesis of Simple N-Acyl AIB Derivatives (Acid Chloride Method)

Best for: Acetylation, Benzoylation, or capping with simple achiral acids.

Reagents:

- H-Aib-OH (or ester H-Aib-OMe)^[2]

- Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride)
- Base: Triethylamine (TEA) or DIPEA
- Solvent: Dry DCM

Procedure:

- Dissolution: Dissolve 1.0 equiv of H-Aib-OMe (methyl ester hydrochloride) in dry DCM (0.2 M concentration).
- Basification: Add 2.2 equiv of TEA. Stir for 10 minutes at 0°C to free the amine.
- Addition: Dropwise add 1.2 equiv of the Acyl Chloride.
- Reaction: Allow to warm to room temperature.
 - Critical Step: If reaction is <50% complete after 1 hour (check via TLC/HPLC), add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the hindered AIB amine.
- Workup: Wash with 1M HCl (to remove DMAP/TEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: Peptide Coupling to N-Terminus AIB (HATU/HOAt Method)

Best for: Extending a peptide chain where the acceptor is AIB.

Reagents:

- Resin-bound AIB-peptide (or H-Aib-OR in solution)
- Fmoc-Amino Acid-OH (Acyl Donor)
- Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

- Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended if HATU is unavailable.
- Base: DIPEA (N,N-Diisopropylethylamine)[3]

Procedure:

- Activation: In a separate vial, dissolve Fmoc-AA-OH (4.0 equiv) and HATU (3.9 equiv) in dry DMF. Add DIPEA (8.0 equiv).[1] Shake for 1 minute to form the activated ester.
 - Note: Do not let the activated ester sit for >5 minutes before addition to avoid racemization of the donor.
- Coupling: Add the activated solution to the resin-bound AIB (1.0 equiv).
- Incubation:
 - Method A (Standard): Shake at Room Temperature for 2 hours.
 - Method B (Optimized): Heat to 50°C (microwave or water bath) for 30 minutes.
- Double Coupling: Drain and repeat steps 1-3. Steric couplings often require two rounds of reagent addition to reach >99% conversion.
- Monitoring: Use the Chloranil Test (for secondary amines) or micro-cleavage HPLC. The Kaiser test (ninhydrin) is often false-negative for AIB due to the lack of an alpha-proton.

Protocol C: The "Nuclear Option" – Acid Fluoride (TFFH)

Best for: Aib-Aib couplings or when HATU fails.

Reagents:

- Fmoc-AA-OH (e.g., Fmoc-Aib-OH)
- Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate)[3]
- Base: DIPEA[1][3][4]

- Solvent: DCM or DMF[1][2][4]

Procedure:

- Activation: Dissolve Fmoc-Aib-OH (4 equiv) and TFFH (4 equiv) in dry DCM. Add DIPEA (8 equiv).[1]
- Reaction: The Acid Fluoride forms immediately. Add this mixture to the resin-bound amine.[1]
- Time: React for 1 hour at RT or 30 mins at 50°C.
- Rationale: The small Fluoride leaving group allows the electrophile to penetrate the steric shield of the nucleophilic AIB amine.

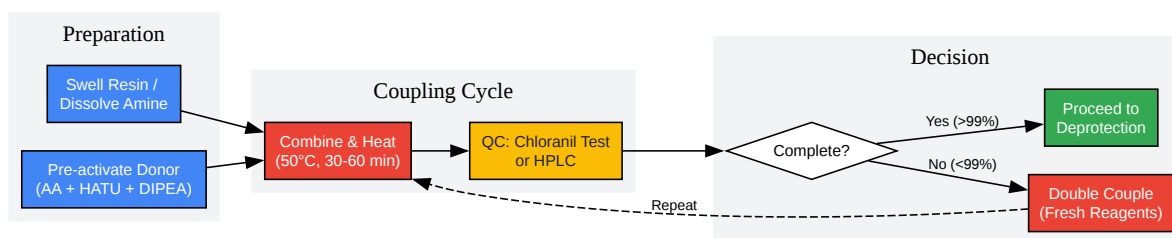
Comparative Data: Coupling Reagent Efficiency

The following table summarizes the relative efficiency of coupling reagents specifically for the Aib-Aib linkage (one of the hardest couplings in peptide chemistry).

Coupling Reagent	Activation Type	Relative Rate	Racemization Risk	Recommendation
EDC / HOBt	Carbodiimide	Low	Low	Not Recommended
PyBOP	Phosphonium	Moderate	Low	Good for standard couplings
HATU / HOAt	Uronium (Aza)	High	Moderate*	Preferred Standard
COMU / Oxyma	Uronium (Oxyma)	Very High	Very Low	Excellent Alternative
TFFH	Acid Fluoride	Highest	Low	Best for Aib-Aib

*Racemization risk applies to the Acyl Donor (if chiral). AIB itself cannot racemize.

Experimental Workflow Visualization



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Figure 2: Optimized experimental workflow for solid-phase N-acylation of AIB.

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